Famotidine dimer

Pharmaceutical Quality Control Regulatory Science Analytical Chemistry

Generic impurity standards risk ANDA/NDA rejection due to mismatched chromatographic behavior. Famotidine dimer (CAS 89268-62-2) is the mandated EP Impurity B / USP Related Compound B for system suitability and impurity quantification in famotidine QC. • Pharmacopoeial identity: Verified retention time and response factor per USP/EP monographs, eliminating method bias. • Regulatory readiness: Enables compliant ANDA/NDA submissions and ICH Q1A(R2) stability-indicating method validation. • Supply assurance: Well-characterized reference standard with full Certificate of Analysis; ambient shipping, 2-8°C storage.

Molecular Formula C16H23N11O2S5
Molecular Weight 561.8 g/mol
CAS No. 89268-62-2
Cat. No. B194845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFamotidine dimer
CAS89268-62-2
Synonyms3,5-Bis[2-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]thio]-ethyl]-4H-1,2,4,6-thiatriazine-1,1-dioxide; 
Molecular FormulaC16H23N11O2S5
Molecular Weight561.8 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)N=C(N)N)CSCCC2=NS(=O)(=O)N=C(N2)CCSCC3=CSC(=N3)N=C(N)N
InChIInChI=1S/C16H23N11O2S5/c17-13(18)24-15-21-9(7-32-15)5-30-3-1-11-23-12(27-34(28,29)26-11)2-4-31-6-10-8-33-16(22-10)25-14(19)20/h7-8H,1-6H2,(H,23,26,27)(H4,17,18,21,24)(H4,19,20,22,25)
InChIKeyNRRXZFHNRLQONH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Famotidine Dimer (CAS 89268-62-2): A Critical Pharmacopoeial Impurity Standard


Famotidine dimer, designated as Famotidine EP Impurity B and USP Famotidine Related Compound B, is a structurally defined process-related impurity of the H2 receptor antagonist famotidine, possessing the molecular formula C16H23N11O2S5 and a molecular weight of 561.75 g/mol . This compound is an organic impurity that arises during the synthesis or degradation of famotidine and is a key component in the pharmacopoeial monographs for famotidine drug substance and product quality control [1].

Why Generic Famotidine Impurity Reference Materials Cannot Substitute for Pharmacopoeial Standards


Generic substitution fails because the Famotidine dimer is not a common chemical reagent but a specific, structurally confirmed impurity whose identity, purity, and stability are precisely defined by major pharmacopoeias for the purpose of regulatory compliance. The USP and EP monographs for Famotidine mandate the use of USP Famotidine Related Compound B or EP Impurity B for system suitability testing and impurity quantification, establishing a strict, verifiable link between analytical results and the official compendial methods . Using a non-pharmacopoeial or in-house standard introduces quantifiable risks of method inaccuracy and regulatory rejection, as the material may not match the established chromatographic behavior (e.g., relative retention time, response factor) or purity profile required for the validated analytical procedures [1].

Quantitative Evidence for the Differentiated Value of Famotidine Dimer (CAS 89268-62-2)


Regulatory Compliance: Pharmacopoeial Designation vs. Unspecified Impurities

The Famotidine dimer (CAS 89268-62-2) is explicitly named as Famotidine EP Impurity B and USP Related Compound B in official monographs, a designation not held by the vast majority of other process-related impurities in famotidine [1]. This specific designation is mandatory for analytical method validation and system suitability tests required for ANDA and NDA submissions [2].

Pharmaceutical Quality Control Regulatory Science Analytical Chemistry

Method Validation: Traceable Certified Reference Material vs. In-House Standards

Commercially available Famotidine dimer standards are offered as Certified Reference Materials (CRMs) produced under ISO 17034 and ISO/IEC 17025 accreditation, providing multi-traceability to USP, EP, and BP primary standards . This level of certification and traceability is typically absent in custom-synthesized or in-house impurity standards, which can lead to quantification errors.

Analytical Method Validation Quality Assurance Reference Standards

Analytical Sensitivity: Quantifiable Detection Limit vs. Unknown Impurities

Validated HPLC methods for famotidine and its related compounds have established a minimum quantifiable amount for available related compounds, including the dimer, at less than 0.1% (i.e., LOQ < 0.1%) [1]. This performance benchmark is defined for known, specified impurities like the dimer, whereas methods for novel or unspecified impurities require extensive re-validation to achieve comparable sensitivity and reproducibility [2].

Trace Analysis HPLC Method Development Pharmaceutical Impurity Profiling

Stability Assessment: Forced Degradation Marker vs. Process Impurity

The Famotidine dimer is identified as a primary degradation product formed under oxidative stress conditions, making it a critical marker for stability studies . In contrast, other impurities such as Famotidine disulfide or unspecified degradation products may form under different conditions (e.g., thermal or photolytic), but the dimer is specifically linked to the oxidative degradation pathway [1].

Stability Studies Forced Degradation Drug Degradation Pathways

Critical Application Scenarios for Famotidine Dimer (CAS 89268-62-2) in Pharmaceutical Development and QC


ANDA/NDA Submission and Regulatory Compliance

The Famotidine dimer is a mandatory reference standard for demonstrating analytical method suitability and controlling specified impurities in drug substance and finished product, as defined in USP and EP monographs [1]. Its use is non-negotiable for the quality control section of any ANDA or NDA for generic or new famotidine formulations. Failure to use the correct pharmacopoeial standard can lead to a Refusal-to-File (RTF) or a Complete Response Letter (CRL) from regulatory agencies [2].

Forced Degradation and Stability-Indicating Method Development

During the development of stability-indicating HPLC methods, the Famotidine dimer is used as a key marker to evaluate method specificity and resolution from the famotidine API peak under oxidative stress conditions [1]. This ensures the analytical method can accurately quantify the active ingredient in the presence of its primary degradation product, a core requirement for ICH Q1A(R2) stability studies [2].

Quality Control Release and Stability Testing of Famotidine Batches

In routine QC laboratories, the Famotidine dimer reference standard is employed for the quantitative determination of this specific impurity in every batch of famotidine API and drug product released to the market. Quantification is performed against a well-characterized standard, as mandated by official monographs, with acceptance limits typically defined in the monographs (e.g., NMT 0.5% or as per ICH Q3A/B guidelines) [1].

Root Cause Analysis and Process Optimization

In process chemistry and manufacturing investigations, elevated levels of the Famotidine dimer can serve as a diagnostic marker for suboptimal process conditions, specifically oxidative stress or improper handling of intermediates [1]. Monitoring this impurity helps in identifying process deviations and optimizing synthetic routes or purification steps to improve overall yield and purity of the famotidine API.

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